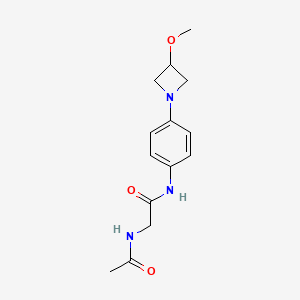

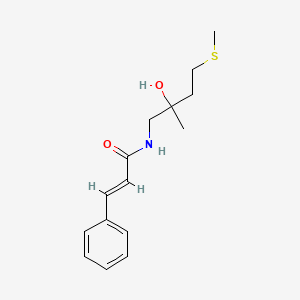

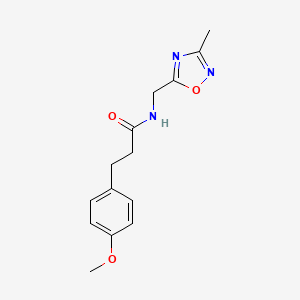

![molecular formula C15H17NO2S2 B2382465 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)pent-4-enamide CAS No. 2097929-19-4](/img/structure/B2382465.png)

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)pent-4-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)pent-4-enamide” is a type of enamide . Enamides are a fundamental cornerstone of the organic synthetic toolbox, driven by their exceptional nucleophilicity . They are versatile reactants, used in a number of settings, such as transition-metal catalysis, photochemistry, or asymmetric catalysis .

Synthesis Analysis

A novel, one-step N-dehydrogenation of amides to enamides has been reported . This reaction employs the unlikely combination of LiHMDS and triflic anhydride, which serves as both the electrophilic activator and the oxidant, and is characterized by its simple setup and broad substrate scope .

Chemical Reactions Analysis

Enamides have unique reactivity accompanied by a high propensity to undergo hydrolysis, leading to considerable difficulties in the handling of these compounds . Several approaches for the preparation of enamides have been reported, typically starting from prefunctionalized substrates .

Aplicaciones Científicas De Investigación

Organic Electronics and Optoelectronics

The conjugated structure of bithiophene derivatives makes them ideal candidates for organic electronics. Researchers have explored their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. The incorporation of bithiophene moieties enhances charge transport and light absorption, leading to improved device performance .

Thermoelectric Materials

Poly(2,2’-bithiophene) (PBT) has been investigated as an active layer in thermoelectric devices. Depending on the choice of electrode material, it can exhibit either p-type or n-type behavior. Researchers have even applied PBT in single-layer organic thermoelectric generators (TEGs) .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]pent-4-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S2/c1-2-3-6-15(18)16-10-11(17)12-7-8-14(20-12)13-5-4-9-19-13/h2,4-5,7-9,11,17H,1,3,6,10H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVJHMHPKVGBFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NCC(C1=CC=C(S1)C2=CC=CS2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)pent-4-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

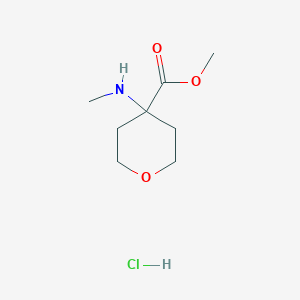

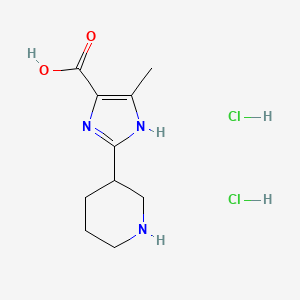

![2-[1-(2-Chloropropanoyl)piperidin-3-yl]-5-[methyl(propan-2-yl)amino]pyridazin-3-one](/img/structure/B2382386.png)

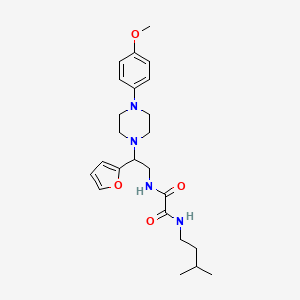

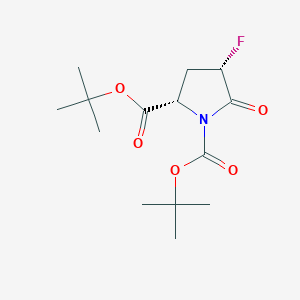

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4-amine](/img/structure/B2382395.png)

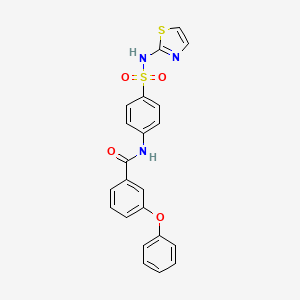

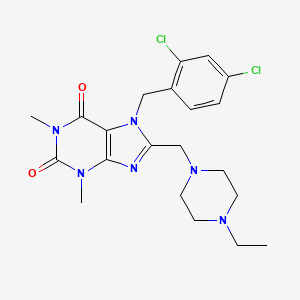

![2-Amino-2-[3-(2-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2382398.png)

![N-[2-(trifluoromethyl)benzyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2382404.png)